![molecular formula C25H20N2O3S B5030822 benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)
benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a cyano group, a naphthyl group, a tetrahydropyridinyl group, and a thioacetate group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and naphthyl groups would likely contribute significant aromatic character to the molecule, while the tetrahydropyridinyl group would introduce a cyclic structure . The cyano group and thioacetate group would likely have polar character, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction, while the thioacetate group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar cyano and thioacetate groups could increase the compound’s solubility in polar solvents . The aromatic benzyl and naphthyl groups could contribute to the compound’s stability and potentially its color .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Visible-Light-Induced C–C Coupling
The compound could be used in visible-light-induced C–C coupling reactions . A concise and efficient photocatalytic C–C coupling of 1-benzyl-3-cyano-1,4-dihydropyridine for synthesis of 1,1’-dibenzyl-3,3’-dicyano-1,1’,4,4’-tetrahydro-4,4’-bipyridine is described . This provides a novel technique that facilitates synthesis of C–C coupling derivatives without addition of transition metals and oxidants or other additives .
Reactions at the Benzylic Position
Given the presence of a benzyl group in the compound, it could potentially be used in reactions at the benzylic position . Benzylic halides typically react via an SN2 or SN1 pathway, depending on whether they are primary, secondary, or tertiary .
Synthesis of Heterobiaryls
The compound could potentially be used in the synthesis of heterobiaryls, a privileged pharmacophore found in commercial drugs as well as numerous therapeutic candidates . These heterocycles often play a key role in drug-receptor binding and confer other important properties, such as net polarity, aqueous solubility, and resistance to oxidative metabolism .
Green Organic Synthesis
Given its potential for use in photocatalytic reactions, the compound could be used in green organic synthesis . The photochemical reaction does not require additional additives or reagents, thus embodying the concept of green chemistry .
Total Synthesis of Compounds
The compound could potentially be used in the total synthesis of compounds . Photochemical reactions have been applied to various fields of organic chemistry as eco-friendly and efficient synthesis methods, including total synthesis .
Future Directions
properties
IUPAC Name |
benzyl 2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c26-14-22-21(20-12-6-10-18-9-4-5-11-19(18)20)13-23(28)27-25(22)31-16-24(29)30-15-17-7-2-1-3-8-17/h1-12,21H,13,15-16H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADZNJCXOYDAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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